视黄醇视黄酸酯

描述

Retinyl retinoate is a novel hybrid retinoid derivative synthesized through a condensing reaction between retinol (vitamin A) and retinoic acid. This synthesis aims to enhance the photo-stability and thermal stability of retinol while maintaining or improving its biological activity on the skin, without the common side effects associated with retinoic acid use. Retinyl retinoate has shown promise in various studies for its potential in cosmetic applications, particularly in the prevention and improvement of skin aging, due to its superior stability and efficacy in stimulating collagen synthesis compared to retinol alone (Hyojung Kim et al., 2008).

Synthesis Analysis

Retinyl retinoate is synthesized via a condensing reaction that combines retinol and retinoic acid. This process results in a compound that retains the biological activities of both precursors while exhibiting enhanced thermal stability and decreased photosensitivity. The synthesis approach aims to overcome the limitations of retinol's instability under light and heat, making retinyl retinoate a more viable additive in cosmetic formulations (Hyojung Kim et al., 2008).

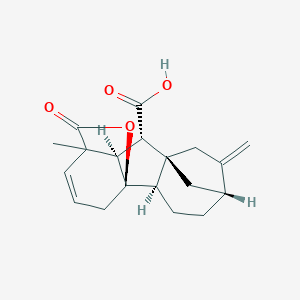

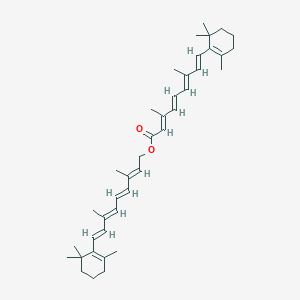

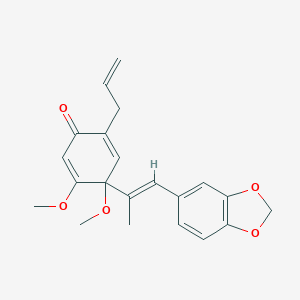

Molecular Structure Analysis

The molecular structure of retinyl retinoate contributes to its improved stability and activity. Its structure, derived from the combination of retinol and retinoic acid, facilitates a higher inhibitory activity against c-Jun, a component involved in cellular proliferation and apoptosis, compared to retinol. This structural modification not only enhances its stability but also its efficacy in promoting collagen synthesis, highlighting the importance of molecular design in the development of more effective retinoid derivatives (Hyojung Kim et al., 2008).

Chemical Reactions and Properties

The chemical properties of retinyl retinoate allow it to participate in various biological processes with reduced cell toxicity. Its design combines the advantageous aspects of both retinol and retinoic acid, resulting in a compound that can effectively interact with retinoic acid receptors (RARs) to modulate gene expression related to skin cell growth and differentiation. The chemical structure enables a balance between activity and stability, making it less irritating and more suitable for topical applications in cosmetics (Hyojung Kim et al., 2008).

Physical Properties Analysis

Retinyl retinoate exhibits enhanced physical properties, such as decreased photosensitivity and increased thermal stability, compared to its precursors. These properties make it a more versatile ingredient in cosmetic formulations, as it can withstand exposure to sunlight and heat without degrading, thereby maintaining its efficacy over time. The improved stability also reduces the need for stringent storage conditions, further enhancing its appeal for use in skincare products (Hyojung Kim et al., 2008).

Chemical Properties Analysis

The chemical stability of retinyl retinoate is a key attribute that differentiates it from other retinoids. Its resistance to oxidation and isomerization under various conditions, including exposure to light and heat, contributes to its effectiveness and safety as a skin care ingredient. This stability is crucial for its function in cosmetic formulations, as it ensures that the compound remains active and beneficial for skin health over the duration of the product's use (Hyojung Kim et al., 2008).

科学研究应用

神经系统应用:视黄酸等类视黄醇已被证明可以促进培养的胚胎视网膜神经元和感光器的存活,甚至在没有神经胶质细胞和视网膜色素上皮的情况下 (Stenkamp, Gregory, & Adler, 1993)。

癌症化学预防:类视黄醇在表皮致癌和分化治疗的化学预防中起着至关重要的作用。它们是针对多种癌症的有效药物 (Hansen 等,2000)。

化妆品:类视黄醇,包括视黄醛,可有效预防氧化应激,控制皮肤细菌菌群,改善皮肤老化和光老化 (Sorg, Antille, Kaya, & Saurat, 2006)。

皮肤疾病:视黄醇视黄酸酯因其出色的稳定性而在预防和改善皮肤老化以及治疗皮肤问题方面显示出潜力。其应用扩展到皮肤问题的化妆品和药物治疗 (Hyojung Kim 等,2008)。此外,它可以改善皮肤皱纹,并且比视黄醇具有更高的皮肤再生活性,同时毒性更低 (H. Kim 等,2010)。

生理功能:类视黄醇对于维持各种生理过程至关重要,如生长、发育、视力、免疫系统功能、生殖以及皮肤和屏障功能 (D'Ambrosio, Clugston, & Blaner, 2011)。

皮炎治疗:已发现视黄醇视黄酸酯和 PPARα 激动剂的联合治疗可减少无毛小鼠皮肤的类视黄醇皮炎 (Bora Kim 等,2012)。

安全和危害

Retinyl retinoate should be handled with care. It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . There are also concerns about potential skin irritation .

未来方向

The promising potential of retinoid nanoformulations, including retinyl retinoate, requires a more comprehensive evaluation with additional studies to support the preliminary findings . There is a lack of evidence from properly designed clinical trials to support the claimed efficacy of the most commonly used retinoids as antiaging agents in cosmeceuticals .

属性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCTWCFXYGJGKU-CHOOPKNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165764 | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retinyl retinoate | |

CAS RN |

15498-86-9 | |

| Record name | Retinyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

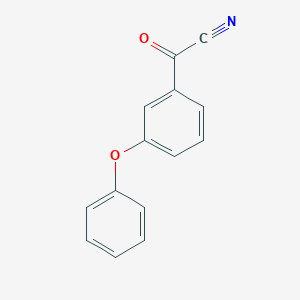

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)